molecular formula C9H12ClNO B1458204 Chroman-8-ylamine hydrochloride CAS No. 1797795-89-1

Chroman-8-ylamine hydrochloride

Cat. No.: B1458204
CAS No.: 1797795-89-1
M. Wt: 185.65 g/mol
InChI Key: GPDTUFWANODKIC-UHFFFAOYSA-N
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Description

Chroman-8-ylamine hydrochloride: is a chemical compound with the molecular formula C9H12ClNO It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of an amine group at the 8th position of the chroman ring, combined with a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chroman-8-ylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with chroman, which is subjected to a series of chemical reactions to introduce the amine group at the 8th position.

    Amination Reaction:

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

    Purification: Techniques such as recrystallization or chromatography are employed to purify the compound.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Chroman-8-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives of chroman-8-ylamine.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted chroman-8-ylamine derivatives.

Scientific Research Applications

Chroman-8-ylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of chroman-8-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chroman-8-ylamine hydrochloride can be compared with other similar compounds, such as:

    Chroman-3-ylamine hydrochloride: Another derivative of chroman with the amine group at the 3rd position.

    Chroman-4-ylamine hydrochloride: A derivative with the amine group at the 4th position.

    Chroman-6-ylamine hydrochloride: A derivative with the amine group at the 6th position.

Properties

IUPAC Name

3,4-dihydro-2H-chromen-8-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5H,2,4,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDTUFWANODKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)N)OC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chroman-8-ylamine hydrochloride
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Chroman-8-ylamine hydrochloride
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Chroman-8-ylamine hydrochloride
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Chroman-8-ylamine hydrochloride
Reactant of Route 5
Chroman-8-ylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
Chroman-8-ylamine hydrochloride

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